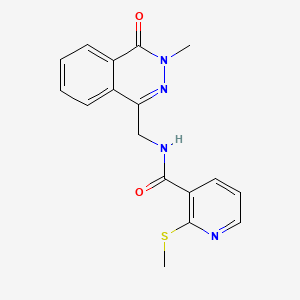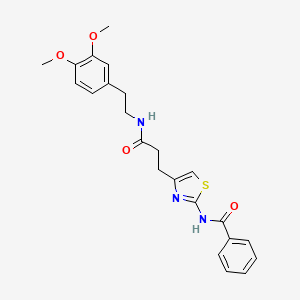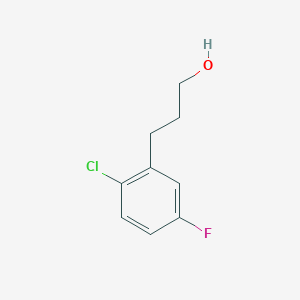![molecular formula C21H25ClN4O B2648087 5-tert-butyl-3-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896068-47-6](/img/structure/B2648087.png)
5-tert-butyl-3-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-tert-butyl-3-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound with the molecular formula C23H24ClN5 . It is a pyrazole , a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolo[1,5-a]pyrimidin-7-amine core, which is substituted at various positions by a tert-butyl group, a 4-chlorophenyl group, and an oxolan-2-ylmethyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 405.93 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results .Scientific Research Applications
Synthesis and Biological Activity
The chemical compound , due to its structural similarity with pyrazolo[1,5-a]pyrimidines, may have various scientific research applications, especially in the fields of medicinal chemistry and drug design. Although specific studies on this compound were not found, insights can be drawn from related research on pyrazolo[1,5-a]pyrimidines and similar heterocyclic compounds.
Antimicrobial and Anticancer Potential : Pyrazole derivatives, including those linked to pyrimidine, have been synthesized and evaluated for their biological activities. These compounds demonstrated significant insecticidal and antibacterial potentials, as well as anticancer activities against various cell lines. The introduction of specific substituents, such as the 4-chlorophenyl group, can enhance these activities, suggesting that similar modifications in the compound of interest could lead to potent biological agents (Deohate & Palaspagar, 2020); (Hafez et al., 2016).
Adenosine Receptor Affinity : Pyrazolo[3,4-d]pyrimidines, closely related to the given compound, have shown affinity to adenosine receptors, indicating potential applications in neurological research and therapy. Modifications at the N1 and N5 positions, akin to the structure of the compound , could influence receptor affinity and selectivity, providing insights into receptor-ligand interactions and paving the way for novel therapeutics (Harden et al., 1991).
Anti-Mycobacterial Activity : Research on pyrazolo[1,5-a]pyrimidines also reveals their potential as inhibitors of mycobacterial ATP synthase, suggesting applications in the treatment of tuberculosis. Structure-activity relationship (SAR) studies highlight the importance of specific substituents for activity, which could be relevant for the design of new anti-mycobacterial agents using the compound of interest as a scaffold (Sutherland et al., 2022).
Chemical Synthesis and Protective Groups : The use of tert-butyl groups in pyrazole chemistry, as seen in related compounds, has been explored for protecting group strategies and synthetic efficiency. This highlights the compound's relevance in synthetic organic chemistry for developing new synthesis pathways and intermediates (Pollock & Cole, 2014).
properties
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O/c1-21(2,3)18-11-19(23-12-16-5-4-10-27-16)26-20(25-18)17(13-24-26)14-6-8-15(22)9-7-14/h6-9,11,13,16,23H,4-5,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTQLXGROISXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)NCC3CCCO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 4-[(5-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2648004.png)
![8-(2,4-Dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/structure/B2648006.png)
![2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2648007.png)
![N-(3,5-dimethoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)butanamide](/img/structure/B2648010.png)


![[2-(3-Chlorophenoxy)phenyl]amine hydrochloride](/img/structure/B2648014.png)



![N-(2-methoxyethyl)-2-[4-methyl-6-oxo-2-piperidino-1(6H)-pyrimidinyl]acetamide](/img/structure/B2648022.png)
![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B2648024.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile](/img/structure/B2648025.png)
![2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B2648026.png)